![molecular formula C19H15N3O6 B2510235 Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 887872-08-4](/img/structure/B2510235.png)
Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a novel compound that has garnered significant attention in the fields of chemistry and pharmacology due to its unique chemical structure and potential biological activities. This compound's intricate molecular framework combines features from various chemical classes, making it an intriguing subject for study.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, beginning with the preparation of intermediates. A common synthetic route includes the formation of the 1,3,4-oxadiazole ring through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The dioxin moiety is then introduced via a condensation reaction. The final step involves the esterification of the carboxyl group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
On an industrial scale, this compound can be produced by optimizing the laboratory synthetic route to accommodate larger volumes and improve yields. This includes scaling up reaction vessels, ensuring efficient heat and mass transfer, and implementing continuous flow processes where applicable. Careful monitoring of reaction conditions such as temperature, pressure, and pH is essential to ensure product purity and consistency.
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dioxin moiety can be oxidized to introduce oxygen-containing functional groups, altering its electronic properties and reactivity.
Reduction: The nitro groups in the oxadiazole ring can be reduced to amines, providing reactive sites for further derivatization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic aromatic substitution using reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
The reactions mentioned can yield a variety of products, including oxidized derivatives, reduced amines, and substituted aromatic compounds with different functional groups, each with distinct physical and chemical properties.
Scientific Research Applications
Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has wide-ranging applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate exerts its effects varies depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The dioxin and oxadiazole moieties play a crucial role in these interactions, possibly through hydrogen bonding, π-π stacking, or hydrophobic effects. The benzoate ester group may enhance cellular uptake and distribution.
Comparison with Similar Compounds
Compared to other similar compounds, Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate stands out due to its unique combination of functional groups. Similar compounds include:
Methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: Lacks the dioxin moiety, resulting in different biological activities and reactivities.
2,3-Dihydrobenzo[b][1,4]dioxin-6-carboxylic acid: Does not contain the oxadiazole ring, leading to distinct chemical properties.
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-amine: Features an amine group instead of the carbamoyl and benzoate ester groups, altering its overall reactivity and application spectrum.
Conclusion
This compound represents a fascinating compound with diverse chemical reactivities, applications in various scientific fields, and unique structural properties that set it apart from similar compounds. Continued research into this compound promises to reveal even more about its potential and broaden its scope of application.
Properties
IUPAC Name |
methyl 4-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c1-25-18(24)12-4-2-11(3-5-12)16(23)20-19-22-21-17(28-19)13-6-7-14-15(10-13)27-9-8-26-14/h2-7,10H,8-9H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQUBZYYMBDHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
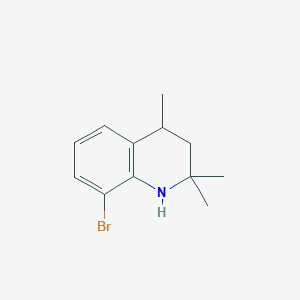
![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2510157.png)
![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2510159.png)
![3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2510160.png)
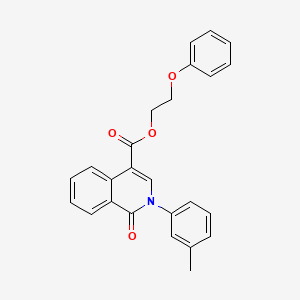
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2510162.png)
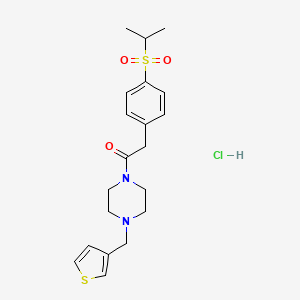
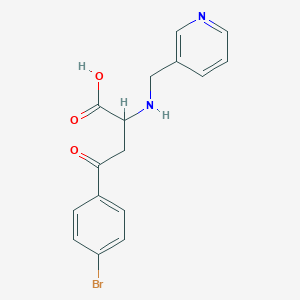
![2-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2510166.png)
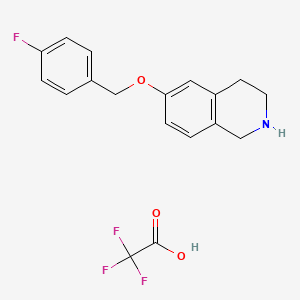
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2510169.png)
![(3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2510173.png)
![3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea](/img/structure/B2510174.png)
![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2510175.png)
